N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine
Description
N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine: is a complex organic compound that features a unique combination of thiochromene and indazole moieties
Properties
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-4-16-13(3-1)15(7-8-20-16)18-12-5-6-14-11(9-12)10-17-19-14/h1-4,10,12,15,18H,5-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQCTESZNAVOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NC3CCSC4=CC=CC=C34)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiochromene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic conditions.
Indazole Formation: The indazole ring can be synthesized via the condensation of hydrazine with a ketone or aldehyde, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiochromene and indazole units. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiochromene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indazole ring or the thiochromene unit.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiochromene moiety typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the indazole ring.
Scientific Research Applications
N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a probe to study the function of biological molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-thiochromen-4-yl)-acetamide
- N-(3,4-dihydro-2H-thiochromen-4-yl)-N,N-dimethylethane-1,2-diamine
Uniqueness
Compared to similar compounds, N-(3,4-dihydro-2H-thiochromen-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine is unique due to its specific combination of thiochromene and indazole moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
